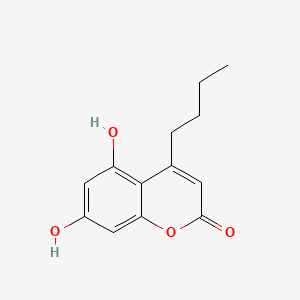

4-butyl-5,7-dihydroxy-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one Scaffold in Contemporary Chemical Biology

The 2H-chromen-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govfluorochem.co.uk The planar and aromatic nature of the ring system facilitates interactions with biological macromolecules through mechanisms such as π-π stacking, hydrogen bonding, and hydrophobic interactions. ontosight.airesearchgate.net

This versatility has led to the development of numerous 2H-chromen-2-one derivatives with a wide array of biological activities. These include, but are not limited to:

Anticoagulant activity: The discovery of dicoumarol and the subsequent development of warfarin (B611796) revolutionized the treatment of thromboembolic disorders. nih.gov

Anticancer activity: Many coumarin (B35378) derivatives have shown potent anticancer effects against various cancer cell lines. researchgate.netresearchgate.net

Anti-inflammatory activity: Certain coumarins exhibit significant anti-inflammatory properties. mdpi.comclearsynth.com

Antimicrobial activity: The scaffold has been utilized to develop agents effective against bacteria and fungi. researchgate.netresearchgate.net

Antioxidant activity: The ability to scavenge free radicals is another important biological property of many coumarins.

The continued exploration of the 2H-chromen-2-one scaffold in chemical biology is driven by the potential to discover novel therapeutic agents with improved efficacy and selectivity.

Historical Context and Overview of Coumarin Chemistry and Diverse Biological Relevance

The journey of coumarin chemistry began in the early 19th century with the isolation of coumarin, a fragrant compound responsible for the sweet smell of new-mown hay. sigmaaldrich.com Its name is derived from "coumarou," the French word for the tonka bean. mdpi.comresearchgate.net The elucidation of its structure and its first synthesis by Perkin paved the way for the exploration of a vast family of related compounds. mdpi.comnih.gov

A pivotal moment in the history of coumarins was the discovery of dicoumarol in spoiled sweet clover hay, which was found to cause a hemorrhagic disease in cattle. nih.gov This led to the identification of its potent anticoagulant properties and the subsequent development of the widely used drug, warfarin. nih.gov

Since then, the field of coumarin chemistry has expanded exponentially. Over 1,300 coumarins have been identified from natural sources, primarily in plants of the Apiaceae, Rutaceae, and Asteraceae families. researchgate.netfluorochem.co.uk In addition to natural products, synthetic chemists have created a multitude of derivatives, further broadening the scope of their biological activities. researchgate.net The diverse biological relevance of coumarins is a testament to the remarkable versatility of the 2H-chromen-2-one scaffold.

Table 2: Examples of Biologically Active Coumarins

| Compound | Biological Activity | Reference(s) |

| Warfarin | Anticoagulant | nih.govnih.gov |

| Acenocoumarol | Anticoagulant | nih.gov |

| Psoralen | Photosensitizer | mdpi.com |

| Umbelliferone | Antioxidant, Anti-inflammatory | researchgate.netclearsynth.com |

| Esculetin | Anti-inflammatory, Antioxidant | academie-sciences.fr |

Structural Classification and Nomenclature of Chromen-2-ones and Related Heterocycles

Coumarins are classified as members of the benzopyrone family of compounds. nih.gov The core structure is a benzene (B151609) ring fused to an α-pyrone ring, which is an unsaturated lactone. mdpi.com The systematic IUPAC name for the parent compound is 2H-chromen-2-one. rsc.orgnih.gov

The classification of coumarins is based on the nature and position of the substituents on this core scaffold. The main classes include:

Simple Coumarins: These are hydroxylated, alkoxylated, or alkylated derivatives of the parent coumarin.

Furanocoumarins: These contain a furan (B31954) ring fused to the coumarin nucleus. They can be linear or angular.

Pyranocoumarins: These have a pyran ring fused to the coumarin structure and can also be linear or angular.

Other Coumarins: This category includes coumarins with other types of substituents or more complex structures. researchgate.netmdpi.com

The numbering of the coumarin ring system follows a standard convention, which is essential for the unambiguous naming of its derivatives.

Research Context of 4-butyl-5,7-dihydroxy-2H-chromen-2-one within the Broader Coumarin and Chromen-2-one Research Landscape

While dedicated research on this compound is not extensively reported in the scientific literature, its structural features place it within a class of compounds that has shown significant biological potential. The presence of the 5,7-dihydroxy substitution pattern is a common feature in many biologically active flavonoids and coumarins, often contributing to their antioxidant and other pharmacological properties.

The 4-alkyl substitution is also a key feature. Research on closely related 4-alkyl-5,7-dihydroxycoumarins provides a strong rationale for investigating the 4-butyl derivative. For example, a series of fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones demonstrated notable anticancer and antimicrobial activities. nih.gov Specifically, some of these compounds exhibited significant cytotoxicity against various cancer cell lines. nih.gov

Furthermore, studies on 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins have established their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production. nih.govsigmaaldrich.com This suggests that the 4-alkyl-5,7-dihydroxycoumarin scaffold is a promising template for the development of anti-inflammatory drugs.

Given the established biological activities of its close structural analogs, this compound represents a compound of interest for future research. Investigations into its synthesis, characterization, and evaluation of its biological properties, particularly its potential anticancer, antimicrobial, and anti-inflammatory activities, would be a valuable contribution to the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-5,7-dihydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-4-8-5-12(16)17-11-7-9(14)6-10(15)13(8)11/h5-7,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSSEIYJTVDKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 4 Butyl 5,7 Dihydroxy 2h Chromen 2 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-butyl-5,7-dihydroxy-2H-chromen-2-one in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for this compound include distinct peaks for the aromatic protons on the coumarin (B35378) core, a singlet for the vinylic proton at the C3 position, and multiplets corresponding to the protons of the butyl chain at the C4 position. The hydroxyl protons at C5 and C7 typically appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals include those for the carbonyl carbon (C2) of the lactone ring, carbons of the aromatic ring (with those bearing hydroxyl groups shifted downfield), and the carbons of the butyl side chain.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous structural assignment. ceon.rs

COSY experiments establish proton-proton couplings, confirming the connectivity within the butyl chain and the aromatic ring. ceon.rs

HSQC correlates directly bonded proton and carbon atoms. ceon.rs

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Coumarin Core | ||

| C2 | - | ~162 |

| C3 | ~5.8-6.1 (s) | ~110 |

| C4 | - | ~155 |

| C4a | - | ~102 |

| C5 | - | ~158 |

| 5-OH | broad s | - |

| C6 | ~6.2 (d) | ~99 |

| C7 | - | ~161 |

| 7-OH | broad s | - |

| C8 | ~6.3 (d) | ~94 |

| C8a | - | ~156 |

| Butyl Chain | ||

| C1' | ~2.6-2.8 (t) | ~35 |

| C2' | ~1.5-1.7 (m) | ~30 |

| C3' | ~1.3-1.5 (m) | ~22 |

| C4' | ~0.9 (t) | ~14 |

Note: Predicted values are based on data from analogous coumarin structures. Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of this compound, thereby confirming its elemental composition. researchgate.net The technique provides a highly accurate mass measurement, allowing for the distinction between compounds with the same nominal mass but different molecular formulas. ceon.rsmdpi.com

For this compound (Molecular Formula: C₁₃H₁₄O₃), the calculated exact mass is 234.08920 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured mass that corresponds to this theoretical value within a very small margin of error (typically <5 ppm), confirming the molecular formula. mdpi.com

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. A plausible fragmentation pathway for this compound would involve the loss of the butyl chain and subsequent cleavages of the coumarin ring system, which are characteristic of this class of compounds. kobv.deresearchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Calculated Exact Mass | 234.08920 Da |

| Ionization Mode | ESI (Positive or Negative) |

| Expected Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification (HPLC, TLC)

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of compound purity. researchgate.netnih.gov The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The position of the spot, represented by the retardation factor (Rf), is characteristic of the compound in that specific solvent system. A single spot under various solvent conditions is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity and for quantifying this compound. A reversed-phase HPLC system, typically with a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, is commonly used for coumarin analysis. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram, which should ideally be a single, sharp peak. This technique is also used for preparative-scale purification to isolate the compound from reaction mixtures or natural extracts. mdpi.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure:

A broad band in the region of 3200-3500 cm⁻¹ indicates the O-H stretching vibrations of the two phenolic hydroxyl groups. ceon.rs

A strong, sharp peak around 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone ring. ceon.rs

Absorptions in the 1500-1650 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic ring.

Bands corresponding to C-H stretching of the butyl group appear just below 3000 cm⁻¹.

C-O stretching vibrations for the ether linkage in the lactone and the phenolic groups are typically observed in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3200-3500 (broad) |

| Lactone Carbonyl | C=O stretch | 1680-1720 (strong) |

| Aromatic Ring | C=C stretch | 1500-1650 |

| Alkyl Chain | C-H stretch | 2850-2960 |

| Ether/Phenol (B47542) | C-O stretch | 1000-1300 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

For this compound, an X-ray crystal structure would:

Confirm the planarity of the coumarin ring system. researchgate.net

Determine the precise bond lengths and angles of the entire molecule.

Reveal the conformation of the flexible butyl side chain in the crystal lattice.

Provide detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and the carbonyl oxygen, which dictate the crystal packing. bas.bgresearchgate.net

While the compound itself is achiral, X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral derivatives. The analysis results in a set of crystallographic data, including the crystal system, space group, and unit cell dimensions, which serve as a unique fingerprint for the compound in its crystalline form. bas.bg

Structure Activity Relationship Sar Studies of 4 Butyl 5,7 Dihydroxy 2h Chromen 2 One Derivatives

Influence of the Alkyl Substituent at C-4 on Biological Activity Profiles

The nature of the substituent at the C-4 position of the coumarin (B35378) ring plays a significant role in modulating the biological activity of 5,7-dihydroxycoumarin (B1309657) derivatives. Research into the anti-inflammatory properties of 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins has revealed that substitutions at the C-4 position were generally less effective in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net This suggests that for this particular activity, the C-4 position may not be the primary site for interaction with the biological target responsible for NO inhibition.

| C-4 Substituent | Observed Effect on Biological Profile | Reference |

| Alkyl/Aryl Groups | Least effective in subduing generation of NO in LPS stimulated-RAW 264.7 cells. | researchgate.net |

| Methyl, Phenyl, Acetic Acid | Strongly affects metabolic stability and methylation by COMT. | researchgate.net |

Role of Hydroxyl Groups at C-5 and C-7 in Receptor Binding and Bioactivity

The phenolic hydroxyl groups at the C-5 and C-7 positions are critical determinants of the biological activity of this class of coumarins. These groups are frequently involved in forming crucial interactions, such as hydrogen bonds, with receptor binding sites. nih.gov In studies on serotonin receptor antagonists, the coumarin moiety of 5- and 7-hydroxycoumarin derivatives was predicted to orient itself deep within the receptor's binding pocket, forming hydrogen bonds with key amino acid residues like N392 of transmembrane helix 7. nih.govsemanticscholar.org

The 5,7-dihydroxy substitution pattern is particularly important for antioxidant activity. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action. The presence and position of hydroxyl groups on the coumarin ring are directly correlated with their radical scavenging efficiency. Oxygenated derivatives of coumarins, including those with hydroxyl groups, are recognized as biologically active substances in many medicinal plants, exhibiting a wide range of activities such as antioxidant and anti-inflammatory effects. mdpi.com The reactivity of 4,7-dihydroxycoumarin derivatives towards hydroxyl radicals (HO•) has been demonstrated, with the hydroxyl groups being the primary sites for hydrogen atom abstraction to scavenge these radicals. nih.govmdpi.com This underscores the fundamental role of the C-5 and C-7 hydroxyls in the antioxidant and, by extension, other related biological activities of 4-butyl-5,7-dihydroxy-2H-chromen-2-one.

| Functional Group | Role in Bioactivity | Mechanism/Interaction | Reference |

| C-5 Hydroxyl Group | Contributes to receptor binding and antioxidant activity. | Forms hydrogen bonds with receptor residues (e.g., in serotonin receptors); participates in free radical scavenging. | nih.govsemanticscholar.orgmdpi.com |

| C-7 Hydroxyl Group | Crucial for receptor binding and potent antioxidant effects. | Forms hydrogen bonds with receptor residues; primary site for hydrogen atom donation to neutralize free radicals. | nih.govsemanticscholar.orgnih.govmdpi.com |

Impact of Additional Substitutions on the Chromen-2-one Core on Pharmacological Efficacy

For instance, in the development of serotonin receptor ligands based on a 5-hydroxycoumarin core, the addition of an acetyl group at the C-6 position was shown to significantly enhance binding affinity for the 5-HT1A receptor. nih.govnih.gov Similarly, substitutions at the C-8 position can also modulate activity. In a series of 7-hydroxy-4-methylcoumarin derivatives, an acetyl group at C-8, combined with specific substitutions on an attached arylpiperazine moiety, resulted in a compound with high antagonistic potency at the 5-HT1A receptor. mdpi.com

Furthermore, halogen substitutions at various positions on the chromene core have been shown to influence receptor affinity. For example, in a series of 2H-chromene derivatives targeting the P2Y6 receptor, 6-fluoro and 6-chloro analogues displayed enhanced potency, whereas similar halogen substitutions at the 5, 7, or 8 positions led to a decrease in affinity. nih.gov These findings illustrate that while the core 4-butyl-5,7-dihydroxy arrangement provides a foundational level of activity, additional modifications at other positions are a critical strategy for optimizing potency and selectivity for specific biological targets.

| Position of Additional Substitution | Type of Substituent | Impact on Pharmacological Efficacy | Reference |

| C-6 | Acetyl Group | Increased binding affinity for 5-HT1A receptors. | nih.govnih.gov |

| C-6 | Halogens (Fluoro, Chloro) | Enhanced potency for P2Y6 receptor antagonists. | nih.gov |

| C-8 | Acetyl Group | Modulated antagonist potency at 5-HT1A receptors. | mdpi.com |

| C-5, C-7, C-8 | Halogens | Reduced affinity for P2Y6 receptors. | nih.gov |

Comparative SAR Analysis with Other Privileged Coumarin and Chromone Scaffolds

Coumarins (1-benzopyran-2-ones) and their isomers, chromones (1-benzopyran-4-ones), are both considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. slideshare.net A comparative analysis of their structure-activity relationships reveals both similarities and key differences.

Both scaffolds can be modified at various positions to modulate activity. For instance, in the context of HIV-1 reverse transcriptase inhibition, derivatives of both coumarins and chromones have been shown to interact with the enzyme. nih.gov Similarly, SAR studies on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 have highlighted the importance of substituents at position 5, analogous to the C-5 hydroxyl group in the coumarin series, for high affinity and inhibitory action. nih.gov

| Scaffold | Key Structural Feature | SAR Similarities/Differences | Reference |

| Coumarin | Benzene (B151609) ring fused to an α-pyrone ring (carbonyl at C-2). | Often acts as a substrate or inhibitor for various enzymes. Substitutions at C-3, C-4, C-5, and C-7 are common for modulating activity. | slideshare.netnih.gov |

| Chromone | Benzene ring fused to a γ-pyrone ring (carbonyl at C-4). Isomer of coumarin. | Also a versatile scaffold for enzyme inhibition. Substitutions at C-2, C-3, and on the benzene ring are critical. The different carbonyl position can lead to altered binding modes and SAR compared to coumarins. | slideshare.netnih.govnih.gov |

Computational Chemistry and Molecular Modeling of 4 Butyl 5,7 Dihydroxy 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Studies on various coumarin (B35378) derivatives have demonstrated that the electronic properties are significantly influenced by the nature and position of substituents on the benzopyrone core. For 4-butyl-5,7-dihydroxy-2H-chromen-2-one, the two hydroxyl groups at positions 5 and 7 are expected to be major determinants of its electronic structure and reactivity. These electron-donating groups can increase the electron density of the aromatic ring system, influencing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. It is anticipated that the dihydroxy substitution in this compound would lead to a relatively small energy gap, suggesting a high potential for chemical reactivity, including antioxidant activity through hydrogen or electron donation.

Molecular Electrostatic Potential (MEP) maps, which can be generated through quantum chemical calculations, would likely reveal regions of negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these as likely sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl groups would represent regions of positive potential, making them susceptible to nucleophilic attack.

Spectroscopic properties, such as UV-Vis absorption spectra, can also be predicted using time-dependent DFT (TD-DFT). For coumarin derivatives, the electronic transitions responsible for UV-Vis absorption are typically π-π* transitions within the aromatic system. The presence of the hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin core.

To illustrate the type of data generated from such calculations, the following table presents hypothetical calculated properties for a related 5,7-dihydroxycoumarin (B1309657) derivative based on findings from the literature.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| λmax (UV-Vis) | 330 nm | Predicted maximum absorption wavelength |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand and a protein target. Although no specific molecular docking studies have been published for this compound, a significant number of studies on other coumarin derivatives, including those with 5,7-dihydroxy substitutions, provide valuable insights into its potential binding modes and interactions.

Coumarin derivatives have been investigated as inhibitors or modulators of a wide range of biological targets, including enzymes like acetylcholinesterase, monoamine oxidase, and various kinases, as well as receptors and other proteins. The binding of these compounds is typically governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the hydroxyl groups at positions 5 and 7 are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, tyrosine, aspartate, and glutamate. The carbonyl group of the lactone ring can also act as a hydrogen bond acceptor.

The butyl group at the 4-position is expected to play a crucial role in establishing hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within a hydrophobic pocket of the binding site. The presence of this lipophilic group can significantly contribute to the binding affinity. The aromatic rings of the coumarin scaffold are capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A molecular docking study on 5,7-dihydroxy-4-methylcoumarin with tyrosinase, for instance, revealed that the hydroxyl groups are key to its interaction with the enzyme. By analogy, it is highly probable that the 5,7-dihydroxy moiety of the target compound would be critical for its interaction with various biological targets.

The following table summarizes potential interactions of this compound with a hypothetical protein active site, based on findings for related coumarin derivatives.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 5-OH group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr |

| 7-OH group | Hydrogen Bond Donor/Acceptor | Asn, Gln, Tyr |

| Lactone C=O | Hydrogen Bond Acceptor | Lys, Arg |

| Butyl group | Hydrophobic Interaction | Val, Leu, Ile, Phe |

| Benzopyrone rings | π-π Stacking | Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-protein complexes. While specific MD simulation studies on this compound are not available, research on the closely related 5,7-dihydroxy-4-methylcoumarin provides a valuable reference.

A study performing MD and Langevin Dynamic simulations on 5,7-dihydroxy-4-methylcoumarin investigated its conformational stability in both gas and solution phases using different force fields. The results indicated that the molecule reaches a highly stable conformation in a solution environment, suggesting that the coumarin core is relatively rigid. It is expected that this compound would exhibit similar conformational rigidity in its core structure. The butyl chain, however, will have rotational freedom around its single bonds, allowing it to adopt various conformations to fit into a binding pocket.

When a ligand is docked into a protein's active site, MD simulations can be used to assess the stability of the resulting complex. These simulations can reveal whether the ligand remains in its initial binding pose or if it undergoes significant conformational changes or even dissociates from the binding site over the simulation time. Key parameters monitored during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.

For a complex of this compound with a target protein, MD simulations would likely show that the stability of the complex is maintained by a network of hydrogen bonds involving the hydroxyl groups and hydrophobic interactions from the butyl group. The simulations could also reveal the role of water molecules in mediating ligand-protein interactions.

The following table summarizes key parameters and potential findings from a hypothetical MD simulation of this compound in a protein binding site.

| Simulation Parameter | Potential Finding | Interpretation |

|---|---|---|

| Ligand RMSD | Low and stable over the simulation time | The ligand maintains a stable binding pose. |

| Protein Backbone RMSD | Relatively stable after an initial equilibration period | The overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between hydroxyl groups and active site residues | Hydrogen bonding is crucial for the stability of the complex. |

| Radial Distribution Function | High probability of finding nonpolar residues around the butyl group | Confirms the importance of hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models have been developed for a series of compounds that includes this compound, numerous QSAR studies on various classes of coumarin derivatives have been published, demonstrating the utility of this approach for predicting bioactivity and guiding lead optimization.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed biological activity. The resulting model can then be used to predict the activity of new, untested compounds.

The molecular descriptors used in QSAR studies can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

For a series of coumarin derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant or anticancer potential. The descriptors that are likely to be important in such a model would reflect the key structural features of the molecule. For instance, descriptors related to hydrogen bonding capacity (from the hydroxyl groups), lipophilicity (influenced by the butyl group), and electronic properties would likely be significant.

Once a predictive QSAR model is established, it can be used for lead optimization. For example, if the model indicates that increased lipophilicity is positively correlated with activity, new derivatives with longer alkyl chains could be designed and their activity predicted in silico before committing to chemical synthesis. This rational design approach can save significant time and resources in the drug discovery process.

The following table presents a hypothetical summary of a QSAR study on a series of coumarin derivatives, illustrating the types of findings that could be obtained.

| Aspect of QSAR Study | Example Finding | Implication for Lead Optimization |

|---|---|---|

| Important Descriptors | LogP, Number of H-bond donors, Dipole Moment | Modifying lipophilicity and hydrogen bonding potential can modulate activity. |

| Statistical Model | Multiple Linear Regression with R² = 0.85 | The model has good predictive power for the training set. |

| Model Validation | External validation with Q² = 0.75 | The model is robust and can predict the activity of new compounds. |

| Applicability Domain | Defined by the range of descriptor values in the training set | Predictions are most reliable for compounds that fall within this domain. |

Natural Occurrence and Biosynthesis of 5,7 Dihydroxy 2h Chromen 2 One Scaffold

Isolation and Characterization from Diverse Plant Sources

The 5,7-dihydroxy-2H-chromen-2-one scaffold and its derivatives are widespread in the plant kingdom. These compounds are secondary metabolites that play roles in plant defense and response to environmental stress. proquest.com Their isolation from plant matrices typically involves extraction with organic solvents, followed by various chromatographic techniques to purify the individual compounds. Characterization is then achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

One notable example is the isolation of 2-(p-hydroxyphenoxy)-5,7-dihydroxychromone from the leaves of Cassia obtusifolia. This compound was identified as a phytoalexin, a substance produced by plants in response to fungal infection. Its structure was elucidated using ¹H- and ¹³C-NMR, as well as mass spectrometry. nih.govnih.gov

While the core 5,7-dihydroxy-2H-chromen-2-one structure is common, various substitutions on this scaffold lead to a wide array of natural products. For instance, fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have been synthesized and studied for their biological activities. nih.gov Although the specific compound 4-butyl-5,7-dihydroxy-2H-chromen-2-one is a known chemical entity, its natural occurrence has not been definitively established in the surveyed literature.

The following table summarizes examples of plants that are sources of compounds containing the 5,7-dihydroxy-2H-chromen-2-one scaffold or related coumarins.

| Plant Family | Plant Species | Compound/Scaffold | Reference |

| Fabaceae | Cassia obtusifolia | 2-(p-hydroxyphenoxy)-5,7-dihydroxychromone | nih.govnih.gov |

| Apiaceae | Various | Coumarins | ontosight.ai |

| Poaceae | Various | Coumarins | ontosight.ai |

| Rutaceae | Various | Coumarins | doi.org |

| Clusiaceae | Various | Coumarins | doi.org |

| Umbelliferae | Various | Coumarins | doi.org |

Fungal and Microbial Sources of Related Chromen-2-ones

Contrary to the common perception that coumarins are primarily plant metabolites, a significant number of these compounds have been identified in fungi and bacteria. doi.orgnih.gov These microorganisms represent a rich and alternative source for discovering novel coumarin (B35378) derivatives. Fungi, in particular, are prolific producers of secondary metabolites with diverse chemical structures and biological activities. nih.gov

The isolation of coumarins from microbial sources involves culturing the microorganism in a suitable medium, followed by extraction of the culture broth and/or mycelium. Purification and structure elucidation then follow similar procedures as those used for plant-derived compounds.

Several species of Aspergillus, such as Aspergillus fumigatus and Aspergillus niger, are known to produce coumarins. researchgate.net The antifungal properties of some coumarin derivatives suggest their role in the chemical defense mechanisms of these microorganisms. researchgate.netnih.gov The ability of microbes to produce this scaffold highlights the convergent evolution of biosynthetic pathways for these compounds in different kingdoms of life.

The following table provides examples of fungal genera known to produce coumarins.

| Fungal Genus | Known to Produce | Reference |

| Aspergillus | Coumarins | researchgate.net |

| Penicillium | Coumarins | nih.gov |

| Fusarium | Coumarins | nih.gov |

Proposed Biosynthetic Pathways Leading to 5,7-Dihydroxy-2H-chromen-2-one Formation

The biosynthesis of the 5,7-dihydroxy-2H-chromen-2-one scaffold, like other coumarins, originates from the phenylpropanoid pathway. proquest.comontosight.ai This fundamental metabolic pathway in plants is responsible for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine. nih.gov

The key steps in the formation of the coumarin backbone are as follows:

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.govfrontiersin.org

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. nih.govfrontiersin.org

Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA. nih.govfrontiersin.org

From p-coumaroyl-CoA, the pathway branches towards the formation of various coumarins. A critical step is the ortho-hydroxylation of the benzene (B151609) ring, which is often catalyzed by cytochrome P450 monooxygenases. proquest.com This is followed by trans-cis isomerization of the side chain and subsequent lactonization to form the characteristic benzopyrone structure of coumarins. researchgate.net The 5,7-dihydroxy substitution pattern is achieved through further hydroxylation reactions at these specific positions on the aromatic ring, although the precise sequence and enzymes involved can vary between species.

The biosynthesis of coumarins is a tightly regulated process, influenced by factors such as light, temperature, and plant hormones. ontosight.ai Additionally, the production of coumarins is often induced in response to biotic and abiotic stresses, underscoring their role in plant defense. nih.govfrontiersin.org

Future Research Directions and Translational Potential in Chromen 2 One Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Analogues

The synthesis of the chromen-2-one core is well-established, with several named reactions providing reliable access to this scaffold. researchgate.netsamipubco.com The Von Pechmann condensation, Knoevenagel condensation, and Kostanecki reaction are among the most utilized methods for creating the basic coumarin (B35378) ring system from phenols and β-keto esters or related starting materials. researchgate.netsamipubco.com

Future synthetic efforts will likely focus on developing more sophisticated and efficient methodologies to generate complex analogues of 4-butyl-5,7-dihydroxy-2H-chromen-2-one. This includes:

Multi-component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form complex products in a single step can significantly improve efficiency and reduce waste. sathyabama.ac.innih.gov This approach allows for the rapid generation of diverse libraries of compounds for biological screening.

Green Chemistry Approaches: The use of environmentally benign catalysts, such as oxalic acid or reusable solid catalysts like Amberlyst-15, and unconventional reaction conditions like microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and more sustainable synthetic processes. samipubco.comsathyabama.ac.innih.gov

Regioselective Modifications: Developing methods for the selective functionalization of the 5- and 7-hydroxy groups is crucial. Techniques involving protective groups, as demonstrated in the synthesis of 5-hydroxy-7-tosyloxy-coumarin derivatives, allow for precise modification at specific positions, which is essential for structure-activity relationship (SAR) studies. chimicatechnoacta.ru

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and control over reaction parameters, facilitating the large-scale production of promising lead compounds.

These advanced synthetic strategies are vital for creating novel derivatives with enhanced properties, moving beyond the traditional methods to explore a wider chemical space. samipubco.com

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The chromen-2-one nucleus is associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. researchgate.netnih.govnih.govmdpi.com Analogues of the target compound, such as fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones, have already demonstrated considerable antimicrobial and anticancer activities. nih.gov For instance, certain derivatives show significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov In the realm of oncology, these compounds have exhibited notable cytotoxicity against various cancer cell lines, including HCT-116 (colon), HEPG-2 (liver), A-549 (lung), and MCF-7 (breast), with some analogues showing IC₅₀ values in the low microgram per milliliter range. nih.gov

Future research should aim to uncover new therapeutic applications for this class of compounds. Potential areas of exploration include:

Neuroprotective Agents: Given that some coumarins have shown promise in models of Alzheimer's and Parkinson's disease, investigating the neuroprotective potential of this compound analogues is a logical next step. mdpi.com

Enzyme Inhibition: Chromen-2-ones are known to inhibit various enzymes. nih.gov Screening against a wide panel of enzymes, such as phosphodiesterases (PDEs), histone deacetylases (HDACs), or kinases, could reveal novel and potent inhibitors for various diseases. nih.govmdpi.com

Antiviral Activity: The broad antiviral activity of coumarins suggests that derivatives of this compound could be evaluated against a range of viruses, including HIV and others of significant public health concern. researchgate.netresearchgate.net

A systematic approach involving high-throughput screening of a diverse library of analogues against various biological targets will be key to identifying new and unexpected therapeutic uses.

Advanced Mechanistic Investigations into Molecular and Cellular Targets

While many biological activities of chromen-2-ones have been reported, the precise molecular and cellular mechanisms often remain to be fully elucidated. Understanding how these compounds exert their effects is critical for their development as therapeutic agents.

Future research must focus on in-depth mechanistic studies, which could involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets with which these compounds interact.

Pathway Analysis: Investigating the downstream effects of compound binding on cellular signaling pathways. For example, in cancer, this could involve studying the impact on apoptosis, cell cycle regulation, and metastasis. nih.gov For anti-inflammatory effects, this would mean examining pathways like NF-κB signaling. nih.gov

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the binding mode and can guide the rational design of more potent and selective analogues.

These advanced investigations will bridge the gap between observed biological activity and a concrete understanding of the molecular mechanisms, a necessary step for translational success.

Rational Design and Synthesis of Highly Potent and Selective Analogues for Specific Biological Pathways

Once a promising biological activity and a molecular target have been identified, the principles of medicinal chemistry can be applied to rationally design improved analogues. The goal is to enhance potency, increase selectivity, and optimize pharmacokinetic properties.

The rational design process for this compound derivatives would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds by systematically modifying different parts of the molecule (the 4-butyl group, the 5,7-dihydroxyaryl ring, and the coumarin core) and evaluating how these changes affect biological activity. nih.gov For instance, studies on other coumarins have shown that the nature and position of substituents on the phenyl ring can significantly influence binding selectivity to receptors like the estrogen receptor. nih.gov

Computational Modeling: Using computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, to predict how different analogues will bind to a target protein. This can help prioritize which compounds to synthesize, saving time and resources.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's drug-like characteristics without losing biological activity.

This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound into a viable drug candidate with high potency and selectivity for its intended biological pathway. samipubco.com

Application of Artificial Intelligence and Machine Learning in Chromen-2-one Discovery and Optimization

Applications of AI and ML in this context include:

Predictive Modeling: Training ML models on existing data of chromen-2-one derivatives and their biological activities to predict the properties of new, unsynthesized compounds. This allows for the virtual screening of massive chemical libraries to identify the most promising candidates for synthesis.

De Novo Drug Design: Using generative AI models to design entirely new molecular structures based on desired properties, such as high affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Synthetic Route Prediction: Employing AI tools to devise the most efficient and cost-effective synthetic pathways for complex target molecules, accelerating the synthesis phase of drug development.

Literature Analysis: Utilizing natural language processing (NLP) to rapidly screen and analyze the vast body of scientific literature on coumarins, helping researchers stay up-to-date and generate new hypotheses. researcher.life

Q & A

Q. How can 4-butyl-5,7-dihydroxy-2H-chromen-2-one be reliably identified and characterized in synthetic mixtures?

Methodological Answer:

- Spectroscopic Techniques : Use -NMR and -NMR to confirm the scaffold and substituents. For example, the 5,7-dihydroxy groups typically show deshielded aromatic proton signals (δ 6.2–6.8 ppm) and hydroxyl protons (δ 9.5–10.5 ppm) in DMSO-d₆ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., [M+H] at m/z 263.0921 for C₁₃H₁₄O₄).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended .

Q. What synthetic strategies are effective for introducing the 4-butyl substituent on the chromen-2-one core?

Methodological Answer:

- Protection-Deprotection : Protect hydroxyl groups with benzyl (Bn) or acetyl groups to avoid side reactions during alkylation. For example, benzyl protection of 5,7-dihydroxy groups (evidenced in structurally similar compounds) allows selective butylation at the 4-position via nucleophilic substitution .

- Acid Catalysis : Use BF₃·Et₂O or H₂SO₄ to facilitate Friedel-Crafts alkylation of preformed chromenone intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. How should researchers address discrepancies in spectral data for this compound?

Methodological Answer:

- 2D NMR : Employ - HSQC and HMBC to resolve overlapping signals and assign coupling pathways .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to identify misassignments .

Advanced Research Questions

Q. What crystallographic parameters are critical for analyzing hydrogen-bonding networks in this compound?

Methodological Answer:

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Parameters:

- Grid box size: 25 × 25 × 25 Å centered on the active site.

- Scoring function: Lamarckian genetic algorithm.

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Methodological Answer:

Q. How do solvent polarity and pH affect the compound’s UV/Vis absorption profile?

Methodological Answer:

- Solvent Screening : Measure λmax in solvents of varying polarity (e.g., methanol vs. DMSO). Expect bathochromic shifts (Δλ ~10–20 nm) with increased polarity due to π→π* transitions .

- pH Titration : Monitor absorbance at 270 nm (enol-keto tautomerism) across pH 2–12. pKa determination via Henderson-Hasselbalch plot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.